molecular formula C25H19ClN2O5 B14087307 7-Chloro-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Chloro-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14087307
M. Wt: 462.9 g/mol
InChI Key: XHOYPPZWMXWCEI-UHFFFAOYSA-N
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Description

7-Chloro-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the core chromeno[2,3-c]pyrrole structure, followed by the introduction of the chloro, methyl, and oxazolyl groups through a series of substitution and coupling reactions. The final step involves the addition of the prop-2-en-1-yloxyphenyl group under controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The chloro and oxazolyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while substitution could result in derivatives with different functional groups replacing the chloro or oxazolyl moieties.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a model compound for studying reaction mechanisms.

    Biology: Its unique structure may allow it to interact with specific biological targets, making it useful for studying enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: The compound’s potential biological activity could lead to the development of new pharmaceuticals, particularly in areas such as cancer treatment, anti-inflammatory drugs, and antimicrobial agents.

    Industry: Its chemical properties may make it suitable for use in the development of new materials, such as polymers, coatings, and catalysts.

Mechanism of Action

The mechanism of action of 7-Chloro-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is likely to involve interactions with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in the activity of these targets, resulting in various biological effects. The exact pathways involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    7-Chloro-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: Similar structure but lacks the prop-2-en-1-yloxy group.

    7-Chloro-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1-[3-(methoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: Similar structure but with a methoxy group instead of the prop-2-en-1-yloxy group.

Uniqueness

The presence of the prop-2-en-1-yloxy group in 7-Chloro-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione distinguishes it from similar compounds

Properties

Molecular Formula

C25H19ClN2O5

Molecular Weight

462.9 g/mol

IUPAC Name

7-chloro-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1-(3-prop-2-enoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C25H19ClN2O5/c1-4-8-31-16-7-5-6-15(11-16)22-21-23(29)17-12-18(26)13(2)9-19(17)32-24(21)25(30)28(22)20-10-14(3)33-27-20/h4-7,9-12,22H,1,8H2,2-3H3

InChI Key

XHOYPPZWMXWCEI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=O)C3=C(O2)C(=O)N(C3C4=CC(=CC=C4)OCC=C)C5=NOC(=C5)C

Origin of Product

United States

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